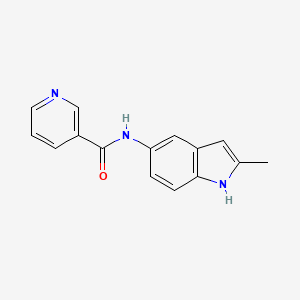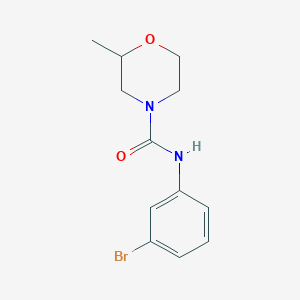
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide exerts its effects by binding to specific sites on GPCRs, which are membrane proteins that are involved in the transduction of extracellular signals into intracellular responses. By modulating the activity of GPCRs, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can alter the release of neurotransmitters, the activation of second messenger systems, and the regulation of ion channels. In addition, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can also target specific signaling pathways that are involved in cell proliferation, differentiation, and survival, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific system or tissue that is being studied. In the nervous system, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to enhance the release of dopamine and acetylcholine, while inhibiting the release of glutamate and GABA. In cancer cells, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In the cardiovascular system, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to reduce the infarct size and improve the cardiac function after myocardial infarction, as well as inhibit the activation of immune cells and the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific GPCRs and signaling pathways. However, there are also some limitations to its use, such as its potential toxicity and off-target effects, as well as the need for careful dose optimization and timing.
Future Directions
There are several future directions for research on N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, including its potential applications in other fields of research, such as immunology and metabolism. In addition, there is a need for further studies on the pharmacokinetics and pharmacodynamics of N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, as well as its potential interactions with other drugs and compounds. Finally, there is a need for the development of more specific and potent analogs of N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide, which could have even greater therapeutic potential.
Synthesis Methods
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide can be synthesized through a multistep process that involves the reaction of 3-bromoaniline with 2-methylmorpholine-4-carboxylic acid, followed by a coupling reaction with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide.
Scientific Research Applications
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and cardiovascular diseases. In neuroscience, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to modulate the activity of G protein-coupled receptors (GPCRs) that are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. In cancer research, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are involved in cell cycle progression and apoptosis. In cardiovascular research, N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to reduce the ischemic injury and inflammation associated with myocardial infarction by modulating the activity of immune cells and cytokines.
properties
IUPAC Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(5-6-17-9)12(16)14-11-4-2-3-10(13)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRGJLRFJMDZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-methylmorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





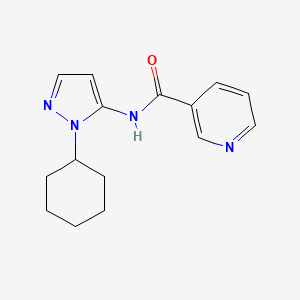
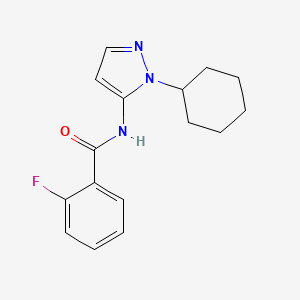
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)

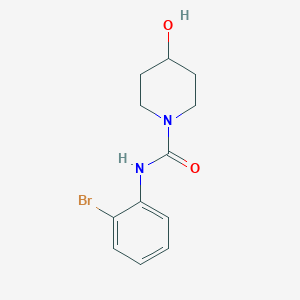


![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)
